

# LY404039: A Systematic Review of Preclinical and Clinical Studies in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of **LY404039** (pomaglumetad), a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist, with other antipsychotic agents. It is based on a comprehensive review of available preclinical and clinical data. Human studies were conducted using the prodrug pomaglumetad methionil (LY2140023), which is converted to **LY404039** in the body.[1] While showing initial promise, the development of pomaglumetad for schizophrenia was ultimately discontinued after failing to meet primary endpoints in Phase III clinical trials.[1] This review summarizes the key findings to inform future research in glutamatergic modulation for psychiatric disorders.

### **Mechanism of Action**

**LY404039** is a potent and selective agonist for mGluR2 and mGluR3.[1] These G-protein coupled receptors are primarily located presynaptically, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate in key brain regions implicated in schizophrenia.[2][3]





Click to download full resolution via product page

Figure 1: LY404039 Signaling Pathway.



## **Preclinical Efficacy**

LY404039 has demonstrated antipsychotic- and anxiolytic-like effects in various animal models.

| Model                                       | Species | Treatment                | Outcome                              | Comparison |
|---------------------------------------------|---------|--------------------------|--------------------------------------|------------|
| Amphetamine-<br>induced<br>hyperlocomotion  | Mouse   | LY404039 (3-30<br>mg/kg) | Attenuated hyperlocomotion           | -          |
| Phencyclidine (PCP)-induced hyperlocomotion | Mouse   | LY404039 (10<br>mg/kg)   | Attenuated hyperlocomotion           | -          |
| Conditioned avoidance responding            | Rat     | LY404039 (3-10<br>mg/kg) | Inhibited<br>avoidance<br>responding | -          |
| Fear-potentiated startle                    | Rat     | LY404039 (3-30<br>μg/kg) | Reduced startle response             | -          |
| Marble burying                              | Mouse   | LY404039 (3-10<br>mg/kg) | Reduced marble burying               | -          |

### **Key Preclinical Findings:**

- The antipsychotic-like effects of LY404039 are primarily mediated through the activation of mGluR2, as the effects were absent in mGluR2 knockout mice.
- Importantly, LY404039 did not induce sedation or motor impairment at effective doses in these models.[4]
- LY404039 was also shown to increase dopamine and serotonin turnover in the prefrontal cortex.[4]

## Clinical Efficacy in Schizophrenia

The clinical development of **LY404039** was conducted using its prodrug, pomaglumetad methionil (LY2140023).



### **Phase II Studies**

An initial Phase II, randomized, double-blind, placebo-controlled study showed promising results.

| Study                         | Treatment<br>Groups                                  | Duration | Primary Outcome (Change from Baseline in PANSS Total Score)                            | Key<br>Comparison                                                                                     |
|-------------------------------|------------------------------------------------------|----------|----------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Phase II (Patil et al., 2007) | Pomaglumetad<br>methionil,<br>Olanzapine,<br>Placebo | 4 weeks  | Statistically significant improvement with pomaglumetad methionil compared to placebo. | No statistically significant difference in efficacy between pomaglumetad methionil and olanzapine.[1] |

However, a subsequent Phase II dose-ranging study was inconclusive, with neither pomaglumetad methionil nor the active control, olanzapine, separating from placebo.[1]

### **Phase III Studies**

The Phase III program for pomaglumetad methionil was terminated due to a lack of efficacy.



| Study                           | Treatment<br>Groups                                                                                                | Duration | Primary Outcome (Change from Baseline in PANSS Total Score)                                                                                        | Key Findings                                                                                                   |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|
| HBBM<br>(NCT01086748)           | Pomaglumetad<br>methionil (40 mg<br>& 80 mg BID),<br>Risperidone (2<br>mg BID),<br>Placebo                         | 6 weeks  | Neither dose of pomaglumetad methionil showed significant improvement compared to placebo.[2][5]                                                   | Risperidone was superior to placebo.[2][5]                                                                     |
| Phase 3 (Adams<br>et al., 2014) | Pomaglumetad<br>methionil (flexibly<br>dosed 20-80 mg<br>BID),<br>Aripiprazole<br>(flexibly dosed<br>10-30 mg/day) | 24 weeks | Aripiprazole showed a significantly greater improvement in PANSS total scores compared to pomaglumetad methionil (-15.58 vs -12.03, P = 0.045).[6] | Pomaglumetad<br>methionil was<br>associated with<br>significantly less<br>weight gain than<br>aripiprazole.[6] |

An exploratory analysis of pooled data suggested that pomaglumetad (40 mg BID) might be effective in patients who were early in the course of their illness (≤3 years).[7]

## **Safety and Tolerability**

A key potential advantage of **LY404039** was its non-dopaminergic mechanism, which was hypothesized to lead to a better side effect profile compared to existing antipsychotics.



| Adverse Event                            | Pomaglumetad Methionil                                                                       | Standard of Care<br>(Olanzapine, Risperidone,<br>Aripiprazole) |
|------------------------------------------|----------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Commonly Reported                        | Nausea, vomiting, agitation, dyspepsia[8]                                                    | Akathisia, weight gain, parkinsonism[8]                        |
| Weight Gain                              | Significantly less weight gain and in some cases weight loss compared to aripiprazole.[6][9] | Associated with weight gain.[8]                                |
| Extrapyramidal Symptoms (EPS)            | Lower incidence compared to standard of care.[8]                                             | Higher incidence of akathisia and parkinsonism.[8]             |
| Serious Adverse Events                   | Higher incidence compared to aripiprazole in a 24-week study (8.2% vs 3.1%).[9]              | -                                                              |
| Discontinuation due to Adverse<br>Events | Higher rate compared to aripiprazole in a 24-week study (16.2% vs 8.7%).[9]                  | -                                                              |

# **Experimental Protocols In Vitro Assays**





Click to download full resolution via product page

Figure 2: In Vitro Experimental Workflow.

- Radioligand Binding Assays: To determine the binding affinity of LY404039 for mGluR2 and mGluR3, membranes from cells expressing these receptors were incubated with a radiolabeled antagonist (e.g., [3H]LY341495) and varying concentrations of LY404039. The amount of bound radioligand was measured to calculate the inhibitory constant (Ki).
- cAMP Formation Assays: To assess the functional activity of LY404039, cells expressing
  mGluR2 or mGluR3 were stimulated with forskolin (to increase cAMP levels) in the presence
  of varying concentrations of LY404039. The resulting decrease in cAMP levels was
  measured to determine the half-maximal inhibitory concentration (IC50).



### In Vivo Models

- Phencyclidine (PCP)-Induced Hyperlocomotion: This is a widely used animal model of schizophrenia. Rodents are administered PCP, an NMDA receptor antagonist, which induces hyperlocomotion, a behavior analogous to the positive symptoms of schizophrenia. The ability of a test compound, such as LY404039, to attenuate this hyperlocomotion is indicative of potential antipsychotic activity.[8][10]
- Amphetamine-Induced Hyperlocomotion: Similar to the PCP model, amphetamine, a
  dopamine-releasing agent, is used to induce hyperlocomotion in rodents. This model is also
  used to screen for antipsychotic potential.

### Conclusion

**LY404039**, acting as a selective mGluR2/3 agonist, represented a novel, non-dopaminergic approach to the treatment of schizophrenia. Preclinical studies demonstrated promising antipsychotic- and anxiolytic-like effects without the motor side effects typical of dopamine antagonists. Early clinical trials with its prodrug, pomaglumetad methionil, also suggested efficacy comparable to olanzapine and a favorable side effect profile, particularly concerning weight gain and extrapyramidal symptoms.

However, subsequent larger and more definitive Phase III trials failed to demonstrate a statistically significant improvement in schizophrenia symptoms compared to placebo. While an exploratory analysis hinted at potential efficacy in an early-illness subpopulation, the overall results led to the discontinuation of its development.

The story of **LY404039** underscores the challenges of translating preclinical findings and early clinical signals into successful late-stage clinical outcomes, particularly for complex neuropsychiatric disorders like schizophrenia. Nevertheless, the research into **LY404039** has provided valuable insights into the role of the glutamatergic system in psychosis and continues to inform the development of novel therapeutic strategies targeting this pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Animal Models Related to Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rodent Phencyclidine Model of Schizophrenia Creative Biolabs [creative-biolabs.com]
- 9. Phencyclidine and genetic animal models of schizophrenia developed in relation to the glutamate hypothesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LY404039: A Systematic Review of Preclinical and Clinical Studies in Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678998#a-systematic-review-and-meta-analysis-of-ly404039-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com